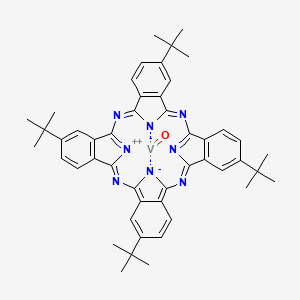
(Tetra-t-butylphthalocyaninato)oxovanadium(iv)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Tetra-t-butylphthalocyaninato)oxovanadium(iv) is a coordination compound with the molecular formula C48H48N8OV It belongs to the class of phthalocyanine complexes, which are known for their stability and unique electronic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Tetra-t-butylphthalocyaninato)oxovanadium(iv) can be synthesized through the reaction of 4-tert-butylphthalonitrile with vanadium(iii) chloride. The reaction typically involves heating the reactants in a suitable solvent, such as dimethylformamide (DMF), under an inert atmosphere . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for (Tetra-t-butylphthalocyaninato)oxovanadium(iv) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(Tetra-t-butylphthalocyaninato)oxovanadium(iv) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the phthalocyanine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents and elevated temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxovanadium(v) complexes, while reduction could produce vanadium(ii) species.
Wissenschaftliche Forschungsanwendungen
(Tetra-t-butylphthalocyaninato)oxovanadium(iv) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: The compound has been studied for its potential as an enzyme mimic and its interactions with biological molecules.
Wirkmechanismus
The mechanism by which (Tetra-t-butylphthalocyaninato)oxovanadium(iv) exerts its effects involves its ability to coordinate with various substrates and catalyze reactions. In biological systems, it can bind to DNA and proteins, disrupting their normal function and leading to cell death. The compound’s redox activity allows it to participate in electron transfer processes, which are crucial for its catalytic and biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Tetra-t-butylphthalocyaninato)magnesium
- (Tetra-t-butylphthalocyaninato)nickel
- (Tetra-t-butylphthalocyaninato)copper
Uniqueness
(Tetra-t-butylphthalocyaninato)oxovanadium(iv) is unique due to the presence of the oxovanadium center, which imparts distinct redox properties and catalytic activity. Compared to its magnesium, nickel, and copper counterparts, the vanadium complex exhibits higher stability and a broader range of oxidation states, making it more versatile in various applications .
Eigenschaften
Molekularformel |
C48H48N8OV |
|---|---|
Molekulargewicht |
803.9 g/mol |
IUPAC-Name |
oxovanadium(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C48H48N8.O.V/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;;/h13-24H,1-12H3;;/q-2;;+2 |
InChI-Schlüssel |
CKUPBCXMARMBAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.O=[V+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


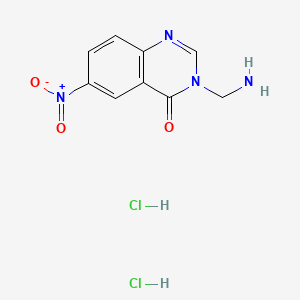
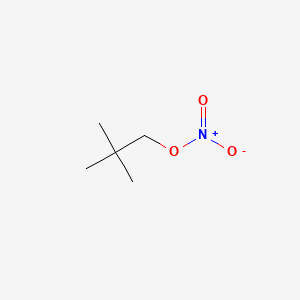

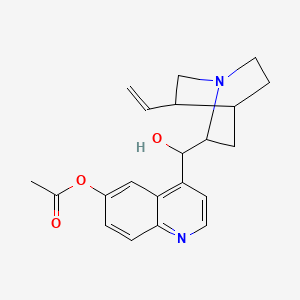
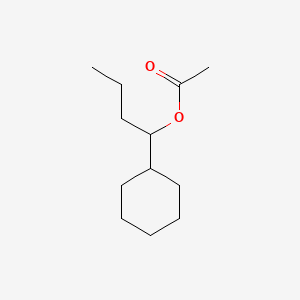
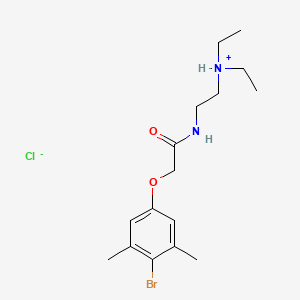


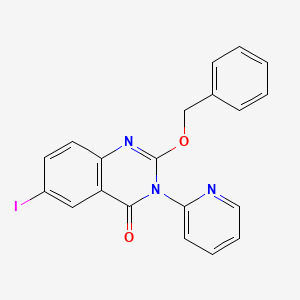
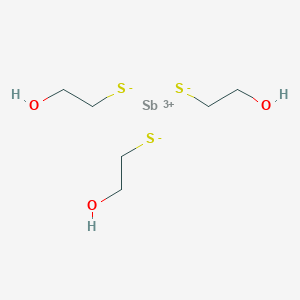
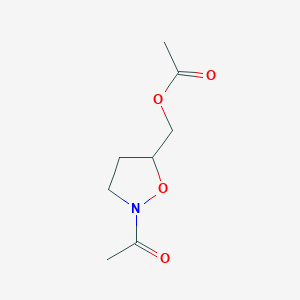

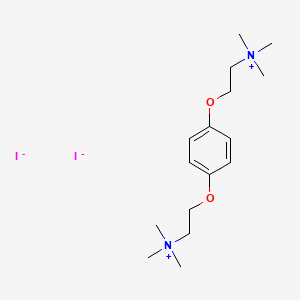
![10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene](/img/structure/B13776574.png)
